methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate is an organic compound with the molecular formula C9H6BrClO4. It is a derivative of benzoic acid and contains both bromine and chlorine atoms, making it a halogenated ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate can be synthesized through a multi-step process involving the bromination and chlorocarbonylation of methyl benzoate derivatives. One common method involves the bromination of methyl 3-hydroxybenzoate to form methyl 3-bromo-5-hydroxybenzoate. This intermediate is then reacted with phosgene (COCl2) to introduce the chlorocarbonyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale bromination and chlorocarbonylation reactions. These processes are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester and chlorocarbonyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The compound can be reduced to remove the bromine and chlorocarbonyl groups, forming simpler benzoate derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Hydrolysis: Products include 3-bromo-5-hydroxybenzoic acid and 3-bromo-5-carboxybenzoic acid.
Reduction: Products include methyl benzoate and other dehalogenated derivatives.
Scientific Research Applications
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorocarbonyl groups make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate can be compared with other halogenated benzoates, such as:
Methyl 3-bromo-5-chlorobenzoate: Similar structure but lacks the chlorocarbonyl group, making it less reactive in certain reactions.
Methyl 3-chloro-5-[(chlorocarbonyl)oxy]benzoate: Contains chlorine instead of bromine, which affects its reactivity and the types of reactions it undergoes.
Methyl 3-bromo-5-nitrobenzoate: Contains a nitro group instead of a chlorocarbonyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of bromine and chlorocarbonyl groups, which confer distinct reactivity and versatility in chemical synthesis.
Properties
CAS No. |
2694728-07-7 |
---|---|
Molecular Formula |
C9H6BrClO4 |
Molecular Weight |
293.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.